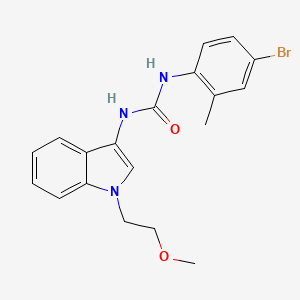![molecular formula C15H13FN4O2 B2411225 N-(2-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775441-38-7](/img/structure/B2411225.png)
N-(2-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a pyrazinamide analogue . Pyrazinamide is a crucial first-line drug for tuberculosis treatment, therefore their analogues are interesting in organic synthesis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazinamide analogues generally involve the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides . These acyl chlorides, when treated with amines, give pyrazine-2-carboxamides .Applications De Recherche Scientifique
Antimycobacterial Agent
This compound has been found to have significant antimycobacterial properties . It has been particularly effective against Mycobacterium tuberculosis H37Rv , with a minimum inhibitory concentration (MIC) of 12.5 μg·mL −1 .
Antibacterial Activity
In addition to its antimycobacterial properties, this compound has also shown antibacterial activity. It has been particularly effective against Staphylococcus aureus , with a MIC of 7.81 μM , and Staphylococcus epidermidis , with a MIC of 15.62 μM .
Enoyl-ACP-Reductase Inhibitor
The compound and its analogs have been shown to inhibit the activity of purified FAS I . This makes it a potential candidate for the development of new antimicrobial drugs.
Liver Toxicity Prevention
The compound has been used in studies to prevent liver toxicity . This suggests potential applications in the development of hepatoprotective drugs.
Resistance Mechanisms
The compound has been used in studies to understand mechanisms of resistance . This could help in the development of strategies to overcome drug resistance in various pathogens.
Cell Membrane Interference
The active moiety of the compound is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis . This suggests potential applications in the development of new antimicrobial drugs.
Mécanisme D'action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis . This bacterium is the causative agent of tuberculosis (TB), a major global health problem .
Mode of Action
The compound interacts with its target by inhibiting the growth of Mycobacterium tuberculosis . It is a highly specific agent and is active only against this bacterium . The compound is active only at a slightly acid pH, both in vitro and in vivo .
Biochemical Pathways
The active moiety of the compound is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis . It interferes with fatty acid synthase FAS I, which is essential for the bacterium’s ability to synthesize new fatty acids, required for growth and replication .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the bacterium’s ability to synthesize new fatty acids, the compound prevents the bacterium from growing and replicating .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound is active only at a slightly acid pH Therefore, the pH of the environment in which the compound is administered could significantly impact its efficacy
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c1-9-8-20-13(15(22)18-9)6-12(19-20)14(21)17-7-10-4-2-3-5-11(10)16/h2-6,8H,7H2,1H3,(H,17,21)(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFUEGWISGAQRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=CC=C3F)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

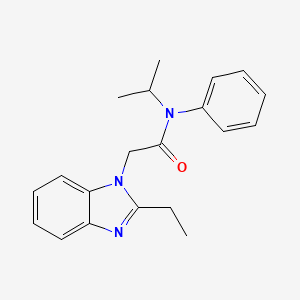
![N~6~-(furan-2-ylmethyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2411145.png)
![4-(benzylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-1-carboxamide](/img/structure/B2411146.png)
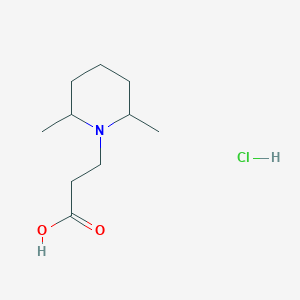
![N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide](/img/structure/B2411148.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2411149.png)
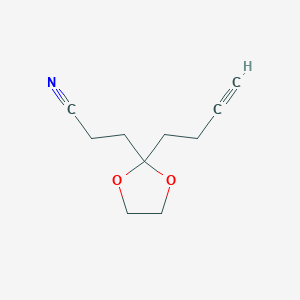

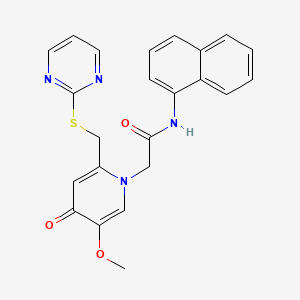
![7-chloro-9-methoxy-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2411158.png)

![9-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2411163.png)
